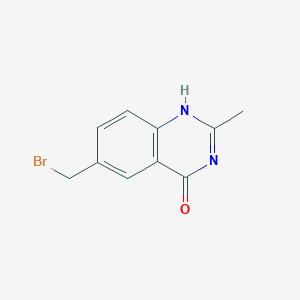

6-(Bromometil)-2-metilquinazolin-4(3H)-ona

Descripción general

Descripción

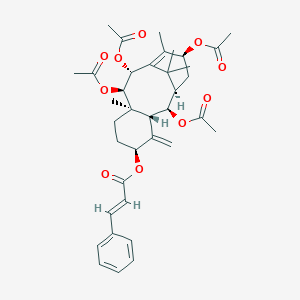

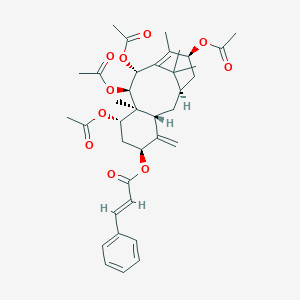

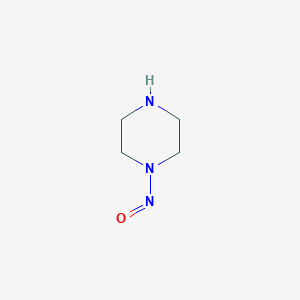

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by a bromomethyl group attached to the quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of the bromomethyl group makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.

Aplicaciones Científicas De Investigación

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one has several scientific research applications, including:

Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.

Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer, infectious diseases, and neurological disorders.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

Target of Action

This compound is often used in laboratory settings for the synthesis of other substances

Mode of Action

As a brominated compound, it may participate in various chemical reactions, such as substitution or elimination, depending on the reaction conditions . .

Biochemical Pathways

Brominated compounds like this one can potentially interact with various biochemical pathways, depending on their specific targets

Pharmacokinetics

As a brominated compound, its bioavailability could be influenced by factors such as its lipophilicity, molecular size, and the presence of transporters .

Result of Action

As a brominated compound, it may induce various chemical reactions, leading to changes at the molecular and cellular levels . .

Action Environment

The action, efficacy, and stability of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one can be influenced by various environmental factors. These may include temperature, pH, the presence of other chemicals, and specific conditions within the biological system where it is applied . .

Análisis Bioquímico

Biochemical Properties

It is known that bromomethyl groups, such as the one present in this compound, are often used in organic synthesis for introducing benzyl groups This suggests that 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one in animal models . Such studies could help to identify any threshold effects, as well as any toxic or adverse effects at high doses.

Transport and Distribution

Information on how 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one is transported and distributed within cells and tissues is currently unavailable . Future studies could investigate any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one typically involves the bromination of 2-methylquinazolin-4(3H)-one. One common method is the reaction of 2-methylquinazolin-4(3H)-one with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces the bromomethyl group at the 6-position of the quinazolinone ring.

Industrial Production Methods

Industrial production of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.

Análisis De Reacciones Químicas

Types of Reactions

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-(aminomethyl)-2-methylquinazolin-4(3H)-one, while oxidation may produce 6-(bromomethyl)-2-methylquinazolin-4(3H)-one derivatives with additional oxygen-containing functional groups.

Comparación Con Compuestos Similares

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one can be compared with other similar compounds, such as:

6-(Chloromethyl)-2-methylquinazolin-4(3H)-one: Similar structure but with a chloromethyl group instead of a bromomethyl group. The reactivity and applications may differ due to the different halogen atom.

6-(Hydroxymethyl)-2-methylquinazolin-4(3H)-one: Contains a hydroxymethyl group, which can undergo different chemical reactions compared to the bromomethyl group.

2-Methylquinazolin-4(3H)-one: Lacks the bromomethyl group, making it less reactive in certain nucleophilic substitution reactions.

The uniqueness of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one lies in its bromomethyl group, which provides specific reactivity and versatility in synthetic applications.

Propiedades

IUPAC Name |

6-(bromomethyl)-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-6-12-9-3-2-7(5-11)4-8(9)10(14)13-6/h2-4H,5H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHALGNQKDVJLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)CBr)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344789 | |

| Record name | 6-(Bromomethyl)-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112888-43-4 | |

| Record name | 6-(Bromomethyl)-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Bromomethyl)-2-methyl-4(1H)-quinazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the synthesis of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one significant in pharmaceutical research?

A1: The abstract highlights that 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one is a crucial intermediate in producing first-line drugs for colon and rectal cancer treatment []. By optimizing the synthesis of this compound, researchers aim to improve the production of these vital medications.

Q2: What synthetic strategy was employed to produce 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one in this research?

A2: The research employed a three-step synthetic route involving cycling, ammonation, and bromination reactions to produce 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one []. This method proved to be efficient, achieving a yield of 64.8% for the target compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-)](/img/structure/B26216.png)

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)